molecular formula C14H16N2O4S B5902145 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide

カタログ番号 B5902145
分子量: 308.35 g/mol
InChIキー: ZXKJDUKBBCCJGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTBZ is a thienylbenzamide derivative that has shown promising results in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and certain types of cancer.

作用機序

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamines, including dopamine, norepinephrine, and serotonin, into synaptic vesicles. By inhibiting VMAT2, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ increases the concentration of monoamines in the cytoplasm, which leads to an increase in the release of monoamines into the synaptic cleft. This mechanism of action is responsible for the therapeutic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has been shown to have several biochemical and physiological effects. It increases the concentration of dopamine in the cytoplasm, which leads to an increase in the release of dopamine into the synaptic cleft. This effect is responsible for the therapeutic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ in the treatment of Parkinson's disease. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer cells and neuroblastoma cells.

実験室実験の利点と制限

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, which makes it a useful tool for studying the role of VMAT2 in the regulation of monoamine neurotransmitters. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has some limitations for lab experiments. It is a complex compound that requires a complex synthesis method, which makes it difficult and expensive to produce. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ also has a short half-life, which makes it difficult to use in long-term experiments.

将来の方向性

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has shown promising results in the treatment of Parkinson's disease and certain types of cancer. However, there are still many future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ. One future direction is to study the effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ on other types of cancer cells. Another future direction is to study the effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ on other neurotransmitters, such as norepinephrine and serotonin. Finally, future research could focus on developing new and more efficient synthesis methods for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ, which would make it more accessible for lab experiments.

合成法

The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ is a complex process that involves several steps. The initial step involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidothiophenol. This compound is then reacted with 3-bromoacetophenone to form N-(2-acetamido-3-benzoylthiophen-2-yl)acetamide. Finally, this compound is reacted with oxalyl chloride and then with propionic acid to yield N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ.

科学的研究の応用

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of dopamine into synaptic vesicles. By inhibiting VMAT2, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ increases the concentration of dopamine in the cytoplasm, which leads to an increase in the release of dopamine into the synaptic cleft.

特性

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-2-13(17)15-11-5-3-4-10(8-11)14(18)16-12-6-7-21(19,20)9-12/h3-8,12H,2,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKJDUKBBCCJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。